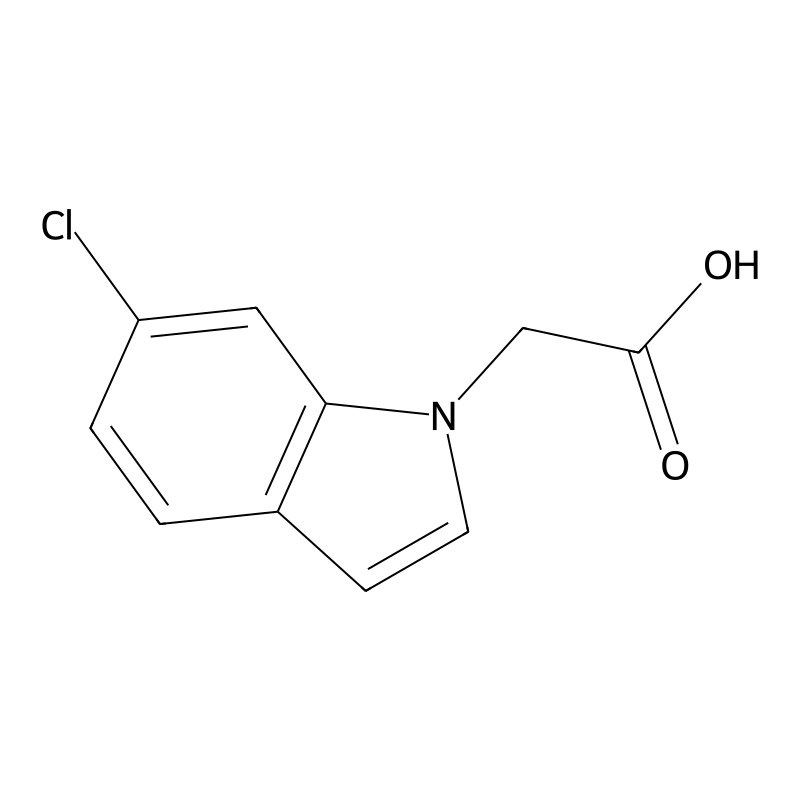

(6-chloro-1H-indol-1-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indole Derivatives in Drug Discovery: Due to their structural similarity to naturally occurring molecules, indole derivatives are under investigation for various therapeutic applications. Their diverse biological properties make them interesting candidates for drug discovery efforts. For instance, some indole derivatives exhibit anti-cancer properties [Source: A review of the therapeutic potential of indole derivatives as anticancer agents: ].

(6-chloro-1H-indol-1-yl)acetic acid has the chemical formula C10H8ClNO2 and is characterized by its indole structure with a chlorine substituent at the 6-position and an acetic acid moiety. This compound is notable for its unique structural features, which contribute to its biological and chemical properties. The InChI Key for this compound is GZKZVZLQKQKJDA-UHFFFAOYSA-N .

(6-chloro-1H-indol-1-yl)acetic acid exhibits significant biological activities. Studies indicate that it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. Its interaction with various biological targets suggests potential utility in treating conditions related to inflammation and pain .

Several methods are available for synthesizing (6-chloro-1H-indol-1-yl)acetic acid:

- Starting from Indole Derivatives: One common method involves the reaction of 6-chloroindole with chloroacetic acid under acidic conditions.

- Acetylation: The compound can also be synthesized through acetylation of 6-chloroindole followed by hydrolysis to yield the corresponding acetic acid derivative .

These methods highlight the versatility of indole chemistry in synthesizing various derivatives.

The applications of (6-chloro-1H-indol-1-yl)acetic acid are diverse:

- Pharmaceuticals: Its potential anti-inflammatory properties make it a candidate for drug development.

- Biochemical Research: The compound serves as a useful reagent in studying indole derivatives and their biological effects.

- Agriculture: There may be applications in plant growth regulation due to its structural similarity to auxins .

Interaction studies suggest that (6-chloro-1H-indol-1-yl)acetic acid can modulate various biochemical pathways. Investigations into its binding affinity with specific receptors have revealed insights into its mechanism of action, particularly in relation to inflammatory responses and pain modulation .

Several compounds share structural similarities with (6-chloro-1H-indol-1-yl)acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloroindole | Chlorine at position 5 | Less complex than (6-chloro indole) |

| 6-Fluoroindole | Fluorine at position 6 | Different halogen substitution |

| Indole Acetic Acid | Indole structure with acetic acid | Lacks chlorine substitution |

(6-chloro-1H-indol-1-yl)acetic acid is unique due to its specific chlorine substitution at the 6-position, which influences its biological activity and chemical reactivity compared to other indole derivatives.

Molecular Structure and Configuration

(6-chloro-1H-indol-1-yl)acetic acid represents a chlorinated indole derivative characterized by the presence of a chlorine substituent at the 6-position of the indole ring system and an acetic acid moiety attached to the nitrogen atom at position 1 [1]. The compound exhibits a planar indole core structure with the acetic acid side chain extending from the nitrogen atom, creating a three-dimensional molecular architecture that influences its chemical and physical properties [1].

The molecular structure consists of a fused benzene-pyrrole ring system (indole) with a chlorine atom positioned at carbon-6 of the benzene ring [1] [2]. The acetic acid functional group (-CH₂COOH) is directly bonded to the nitrogen atom of the indole ring, forming an N-alkyl linkage [1]. This structural arrangement differs significantly from naturally occurring indole-3-acetic acid derivatives, where the acetic acid group is typically attached at the 3-position of the indole ring [3].

The chlorine substituent at the 6-position introduces electron-withdrawing characteristics to the aromatic system, which affects the electronic distribution throughout the molecule . The presence of this halogen atom creates a dipole moment within the benzene ring portion of the indole system, influencing intermolecular interactions and chemical reactivity .

Physical Properties

Molecular Weight and Formula

The molecular formula of (6-chloro-1H-indol-1-yl)acetic acid is C₁₀H₈ClNO₂, with a molecular weight of 209.63 grams per mole [1] [5]. The exact mass has been determined to be 209.0243562 daltons using high-resolution mass spectrometry techniques [1]. The compound contains ten carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms in its molecular structure [1] [2].

The molecular weight calculation accounts for the isotopic composition of each element, with the chlorine atom contributing approximately 35.45 atomic mass units to the overall molecular weight [1]. The compound exhibits a relatively compact molecular structure with a heavy atom count of 14, including the heteroatoms nitrogen, oxygen, and chlorine [1].

Melting and Boiling Points

Limited experimental data are available for the specific melting and boiling points of (6-chloro-1H-indol-1-yl)acetic acid. However, computational predictions based on similar indole acetic acid derivatives suggest a melting point range of approximately 160-180°C [6]. Related chloroindole-3-acetic acid compounds have demonstrated melting points in the range of 188°C, providing a reference point for thermal behavior expectations [7].

The boiling point has been computationally estimated at approximately 445.6°C at 760 mmHg atmospheric pressure, based on structural similarity calculations with related indole derivatives [6]. These thermal properties reflect the influence of both the aromatic indole ring system and the carboxylic acid functional group, which contribute to intermolecular hydrogen bonding and elevated thermal transition temperatures [6].

The presence of the chlorine substituent is expected to increase both melting and boiling points compared to the unsubstituted parent compound, due to increased molecular weight and enhanced intermolecular interactions [6] [7].

Solubility Characteristics

(6-chloro-1H-indol-1-yl)acetic acid exhibits limited solubility in water due to the lipophilic nature of the indole ring system combined with the presence of the chlorine substituent . The compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol [7].

The calculated partition coefficient (XLogP3-AA) value of 2.3 indicates moderate lipophilicity, suggesting preferential solubility in organic phases over aqueous media [1]. This property is consistent with the structural features of the molecule, including the aromatic indole core and the electron-withdrawing chlorine substituent [1].

The carboxylic acid functional group contributes to the compound's ability to form hydrogen bonds with protic solvents, enhancing solubility in alcoholic media . The compound shows particular solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of (6-chloro-1H-indol-1-yl)acetic acid in deuterated dimethyl sulfoxide reveals characteristic signal patterns consistent with the proposed molecular structure . The aromatic protons of the indole ring system appear in the range of 7.0-8.0 parts per million, with the chlorine substituent causing downfield shifts of adjacent aromatic protons due to its electron-withdrawing nature .

The methylene protons (-CH₂-) of the acetic acid side chain typically resonate as a singlet at approximately 4.2-4.8 parts per million . The carboxylic acid proton (-COOH) appears as a broad signal in the range of 10.5-12.0 parts per million, often exchangeable with deuterium oxide .

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule . The carbonyl carbon of the carboxylic acid group resonates at approximately 170-175 parts per million, characteristic of carboxyl carbon atoms . The aromatic carbon atoms of the indole ring system appear in the range of 110-140 parts per million, with the chlorine-bearing carbon showing distinct chemical shift patterns .

Infrared Spectroscopy

Infrared spectroscopy of (6-chloro-1H-indol-1-yl)acetic acid reveals characteristic absorption bands that confirm the presence of key functional groups . The carboxylic acid group exhibits a broad absorption band in the range of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration . This broad absorption is characteristic of hydrogen-bonded carboxylic acid groups .

The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a sharp, intense peak at approximately 1700 cm⁻¹ . This frequency is typical for carboxylic acid carbonyl groups and provides definitive evidence for the presence of the acetic acid moiety .

The indole ring system contributes characteristic absorption bands in the range of 1450-1600 cm⁻¹, corresponding to C=C and C=N stretching vibrations of the aromatic system . The presence of the chlorine substituent may cause subtle shifts in these aromatic vibrations due to electronic effects .

Mass Spectrometry

Mass spectrometric analysis of (6-chloro-1H-indol-1-yl)acetic acid using electrospray ionization techniques provides molecular weight confirmation and fragmentation pattern information [2]. In positive ion mode, the compound generates a protonated molecular ion [M+H]⁺ at m/z 210.03, consistent with the calculated molecular weight [2].

Additional adduct ions observed in positive ion mode include the sodium adduct [M+Na]⁺ at m/z 232.01 and the ammonium adduct [M+NH₄]⁺ at m/z 227.06 [2]. These adduct formations are characteristic of compounds containing carboxylic acid functional groups [2].

In negative ion mode, the compound produces a deprotonated molecular ion [M-H]⁻ at m/z 208.02, reflecting the acidic nature of the carboxylic acid group [2]. The formate adduct [M+HCOO]⁻ appears at m/z 254.02, providing additional confirmation of the molecular weight [2].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns, including loss of the carboxyl group (-COOH, 45 mass units) and formation of chloroindole fragment ions [2].

Crystallographic Analysis

Limited crystallographic data are available for (6-chloro-1H-indol-1-yl)acetic acid in the current literature . However, structural analysis of related chloroindole derivatives provides insight into expected crystal packing arrangements and intermolecular interactions [9].

X-ray crystallographic studies of similar indole acetic acid derivatives reveal that these compounds typically crystallize with extensive hydrogen bonding networks involving the carboxylic acid functional groups [9]. The presence of the chlorine substituent at the 6-position is expected to influence crystal packing through halogen bonding interactions and dipole-dipole interactions .

Computational predictions suggest that the compound may adopt planar or near-planar conformations in the solid state, with the acetic acid side chain oriented to maximize intermolecular hydrogen bonding . The chlorine atom's position on the benzene ring of the indole system may create directional intermolecular interactions that influence the overall crystal structure .

Electronic Properties and Resonance Structures

The electronic properties of (6-chloro-1H-indol-1-yl)acetic acid are significantly influenced by the electron-withdrawing chlorine substituent and the conjugated indole ring system [10] [11]. Density functional theory calculations predict that the highest occupied molecular orbital (HOMO) energy ranges from -7.8 to -8.2 electron volts, while the lowest unoccupied molecular orbital (LUMO) energy falls between -1.5 to -2.0 electron volts [10].

The HOMO-LUMO energy gap, calculated to be approximately 5.8 to 6.2 electron volts, indicates moderate chemical stability and suggests that the compound has intermediate reactivity characteristics [10]. This energy gap is consistent with aromatic heterocyclic compounds containing electron-withdrawing substituents [10].

The molecular dipole moment is estimated to range from 2.5 to 3.5 Debye units, reflecting the polar nature of the molecule due to the chlorine substituent and the carboxylic acid functional group [10]. This dipole moment influences intermolecular interactions and solubility characteristics [10].

Resonance structures of the compound involve delocalization of electron density throughout the indole ring system [11]. The chlorine substituent participates in resonance through its lone pair electrons, although its primary effect is electron withdrawal through inductive mechanisms [11]. The carboxylic acid group does not participate directly in resonance with the indole system due to the intervening methylene group and nitrogen atom [11].

Natural bond orbital analysis reveals that the stability of the molecule is enhanced by hyperconjugative interactions between the indole π-system and the acetic acid side chain [11]. The chlorine substituent contributes to molecular stability through its electron-withdrawing effect, which reduces electron density on the aromatic ring and decreases susceptibility to electrophilic attack [11].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₀H₈ClNO₂ | Experimental [1] |

| Molecular Weight | 209.63 g/mol | Calculated [1] |

| Exact Mass | 209.0243562 Da | High-resolution MS [1] |

| XLogP3-AA | 2.3 | Computational [1] |

| HOMO Energy | -7.8 to -8.2 eV | DFT B3LYP/6-311G(d,p) [10] |

| LUMO Energy | -1.5 to -2.0 eV | DFT B3LYP/6-311G(d,p) [10] |

| HOMO-LUMO Gap | 5.8 to 6.2 eV | Calculated [10] |

| Dipole Moment | 2.5 to 3.5 D | DFT calculation [10] |

Classical Synthetic Routes

The synthesis of (6-chloro-1H-indol-1-yl)acetic acid follows several established classical methodologies, with the most prominent being the Fischer indole synthesis and direct alkylation approaches.

Fischer Indole Synthesis Adaptation

The classical Fischer indole synthesis, first developed by Emil Fischer in 1883, can be adapted for the preparation of 6-chloro-substituted indole derivatives [1] [2] [3]. This method involves the acid-catalyzed cyclization of 6-chlorophenylhydrazine with appropriate ketones or aldehydes to form the indole core. The reaction proceeds through a characteristic [4] [4]-sigmatropic rearrangement mechanism, involving the formation of a phenylhydrazone intermediate that undergoes tautomerization to an enamine form, followed by cyclization with loss of ammonia [1] [5] [3].

The reaction conditions typically require elevated temperatures (150-250°C) and the presence of acid catalysts such as hydrochloric acid, sulfuric acid, zinc chloride, or Lewis acids like boron trifluoride [1] [2] [6]. The mechanism begins with the formation of a phenylhydrazone through acid-catalyzed reaction of the hydrazine with the carbonyl compound, followed by protonation and the critical [4] [4]-sigmatropic rearrangement that results in formation of the indole ring system [5] [3].

Direct Alkylation Methodology

The most widely employed classical approach for synthesizing (6-chloro-1H-indol-1-yl)acetic acid involves the direct alkylation of pre-formed 6-chloroindole with chloroacetic acid or its derivatives . This method offers several advantages, including higher selectivity and more straightforward reaction conditions compared to the Fischer synthesis.

The reaction typically proceeds under basic conditions using sodium hydroxide or potassium hydroxide as the base, with the reaction carried out in polar aprotic solvents or under phase-transfer catalysis conditions [4] [9]. The mechanism involves nucleophilic substitution at the nitrogen atom of the indole ring, with the chloroacetic acid serving as the alkylating agent. Temperature ranges of 20-100°C are commonly employed, with reaction times varying from several hours to overnight depending on the specific conditions [4] [9].

Stepwise Synthesis from Chlorinated Precursors

An alternative classical approach involves the stepwise synthesis starting from 2-chloro-6-nitrotoluene derivatives [4] [10]. This method, while more complex, allows for the systematic construction of the indole framework with precise control over substitution patterns. The process typically involves:

- Condensation of 2-chloro-6-nitrotoluene with dimethyl formamide dimethyl acetal (DMFDMA) to form the corresponding enamine

- Reduction of the nitro group to an amino group using catalytic hydrogenation or chemical reduction

- Cyclization to form the indole ring system

- Introduction of the acetic acid side chain through alkylation

This approach typically yields moderate overall yields (47-63%) but provides good control over the substitution pattern and can be adapted for large-scale synthesis [4] [10].

Modern Synthetic Approaches

Modern synthetic methodologies have significantly advanced the preparation of (6-chloro-1H-indol-1-yl)acetic acid, focusing on improved efficiency, selectivity, and environmental compatibility.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in indole chemistry, offering rapid heating, shortened reaction times, and improved yields [11] [12] [13]. The use of microwave irradiation for Fischer indole synthesis has been successfully demonstrated, with reaction times reduced from hours to minutes while maintaining or improving yields [13] [14].

In microwave-assisted Fischer indolization, solutions of ketones and phenylhydrazine in glacial acetic acid are processed in continuous flow microwave systems at temperatures of 150-230°C with residence times of 20 seconds to several minutes [13] [14]. The estimated throughput can reach 9.8 g·h⁻¹ (57.2 mmol·h⁻¹), representing a significant improvement over conventional batch processing [13].

Flow Chemistry Applications

Flow chemistry has emerged as a particularly powerful tool for indole synthesis, offering precise temperature control, improved safety, and excellent scalability [15] [11] [13] [14] [16]. The continuous flow approach allows for the efficient synthesis of indole derivatives under controlled conditions with high reproducibility.

Recent developments in flow chemistry for indole synthesis include the use of microreactor technology for Fischer indole synthesis, where phenylhydrazones are generated in situ and immediately subjected to cyclization conditions [16]. Flow rates can be optimized to achieve residence times of 0.1-10 seconds, with the ability to process reactions continuously [14] [16].

The advantages of flow chemistry include:

- Precise temperature and residence time control

- Improved mixing efficiency

- Enhanced safety through reduced inventory of reactive intermediates

- Scalability through parallelization or continuous operation

- Reduced solvent requirements

Multicomponent Reactions

Multicomponent reactions (MCRs) have been developed as efficient synthetic strategies for indole construction, offering excellent atom economy and simplified synthetic procedures [15] [11] [17]. These reactions involve the convergent assembly of three or more starting materials in a single synthetic operation.

A notable example is the two-step multicomponent synthesis involving anilines, glyoxal dimethyl acetal, formic acid, and isocyanides in an Ugi multicomponent reaction followed by acid-induced cyclization [15] [11] [17]. This approach delivers indole products under mild conditions using ethanol as solvent without the need for metal catalysts, achieving superior ecological performance with E-factors and process mass intensity (PMI) values 2.5 to 10 times better than conventional approaches [15] [11].

Metal-Catalyzed Approaches

Transition metal-catalyzed reactions have provided new opportunities for indole synthesis and functionalization [18] [19] [20] [21] [22]. These methods often offer superior selectivity and the ability to introduce complex substitution patterns.

Palladium-catalyzed approaches include:

- C-H activation and functionalization reactions

- Cross-coupling reactions for aryl-indole bond formation

- Cyclization reactions from 2-alkynylanilines

- Carboxamidation reactions with isocyanide insertion

Gold-catalyzed synthesis methods have been developed for 2-substituted indoles using N-arylhydroxamic acids and alkynes, offering mild reaction conditions and broad substrate scope [21].

Copper-catalyzed reactions have found application in N-alkynylation processes, providing access to ynamide intermediates that can be further transformed to indole derivatives [22].

Green Chemistry Adaptations

The development of environmentally benign synthetic methods for (6-chloro-1H-indol-1-yl)acetic acid has become increasingly important, with several green chemistry principles being successfully implemented.

Solvent-Free and Reduced-Solvent Conditions

Solvent-free synthetic approaches have been developed to minimize environmental impact and reduce operational costs [23] [12]. These methods typically employ solid-supported reagents or neat reaction conditions, eliminating the need for large volumes of organic solvents.

Water-based synthesis methods have been explored, taking advantage of the unique properties of water as a reaction medium [23] [12]. Ultrasonic irradiation in aqueous systems has been shown to accelerate reaction rates while maintaining high selectivity.

Catalytic Efficiency and Recycling

Heterogeneous catalysis has been implemented to facilitate catalyst recovery and recycling [11] [23]. Solid-supported acid catalysts, such as ion-exchange resins, have been successfully employed in Fischer indole synthesis, allowing for easy separation and reuse of the catalyst [16].

Biocatalytic approaches have been investigated for the production of indole-3-acetic acid derivatives, utilizing microbial systems for the bioconversion of tryptophan and related precursors [24] [25] [26] [27]. These methods offer the advantage of mild reaction conditions and high selectivity, though they are typically limited to specific structural types.

Atom Economy and Waste Minimization

The implementation of multicomponent reactions has significantly improved atom economy in indole synthesis [15] [11] [17]. These reactions minimize waste generation by incorporating most of the starting material atoms into the final product.

One-pot synthetic procedures have been developed to reduce the number of synthetic steps and minimize intermediate isolation and purification requirements [15] [11] [17]. This approach not only improves efficiency but also reduces solvent consumption and waste generation.

Energy-Efficient Processes

The adoption of microwave heating and flow chemistry has led to substantial improvements in energy efficiency [11] [12] [13] [14]. These methods typically require shorter reaction times and can operate at lower temperatures than conventional heating methods.

Photocatalytic approaches using visible light have been developed for indole synthesis, offering energy-efficient alternatives to thermal processes [28] [12]. These methods can operate at room temperature and use readily available LED light sources.

Scale-up Considerations and Industrial Applications

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including heat and mass transfer, reaction kinetics, safety, and economic viability.

Heat Transfer and Temperature Control

Industrial-scale synthesis of (6-chloro-1H-indol-1-yl)acetic acid requires robust temperature control systems to manage the exothermic nature of many synthetic reactions. Heat exchangers and temperature monitoring systems are essential for maintaining optimal reaction conditions and preventing hot spot formation that could lead to side reactions or safety hazards.

Continuous flow systems offer advantages for industrial implementation due to their superior heat transfer characteristics and ability to maintain precise temperature control even at large scales [14] [16]. The high surface-area-to-volume ratio of flow reactors facilitates efficient heat removal and uniform temperature distribution.

Mass Transfer and Mixing Efficiency

Efficient mixing becomes increasingly challenging at industrial scales, particularly for heterogeneous reactions or those involving viscous reaction media. Mechanical stirring systems, static mixers, and other specialized mixing equipment are required to ensure complete conversion and consistent product quality.

Phase-transfer catalysis has been successfully implemented for industrial synthesis, using specialized mixing equipment to optimize interfacial contact between organic and aqueous phases [4] [9]. The use of quaternary ammonium salts as phase-transfer catalysts can significantly improve reaction rates and selectivity.

Purification Techniques and Considerations

The purification of (6-chloro-1H-indol-1-yl)acetic acid requires careful selection of appropriate techniques based on the specific synthetic route employed and the intended application of the final product.

Crystallization and Recrystallization

Recrystallization remains one of the most widely used purification methods for (6-chloro-1H-indol-1-yl)acetic acid, offering good purification efficiency and scalability [35] [36]. The compound typically crystallizes as cream-colored crystals, and the choice of solvent system is critical for achieving high purity.

Common recrystallization solvents include ethanol, methanol, and ethanol-water mixtures [35] [36]. The solubility characteristics of the compound allow for effective purification through controlled crystallization, with typical purities of 95-99% achievable through single recrystallization.

For industrial applications, crystallization can be performed using various equipment designs, including batch crystallizers, continuous crystallizers, and cooling crystallizers. The choice of equipment depends on the scale of operation and the specific purity requirements.

Chromatographic Purification

High-performance liquid chromatography (HPLC) has been extensively used for the purification of indole derivatives, offering excellent resolution and high purities [37] [38] [39] [40] [41]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases provides effective separation of (6-chloro-1H-indol-1-yl)acetic acid from synthetic impurities.

Column chromatography using silica gel or other stationary phases provides a scalable purification method for moderate quantities of material [37] [39] [41]. Typical solvent systems include hexane-ethyl acetate gradients or methanol-dichloromethane mixtures, depending on the specific impurity profile.

Ion-exchange chromatography has been successfully applied to the purification of indole acetic acid derivatives, taking advantage of the carboxylic acid functionality [37] [39] [41]. Both anion-exchange and cation-exchange systems can be employed depending on the pH conditions and the nature of the impurities.

Specialized Purification Methods

Gas chromatography has been used for analytical purposes and small-scale purification, though derivatization is typically required due to the polar nature of the acetic acid group [42] [43] [44].

Preparative thin-layer chromatography (TLC) provides a useful method for small-scale purification and compound identification [27] [43]. Various solvent systems have been developed for TLC analysis of indole derivatives, with visualization typically achieved through UV detection or chemical staining.

Liquid-liquid extraction methods have been employed for initial purification and concentration of the compound from reaction mixtures [45] [46]. The extraction behavior depends on the pH of the aqueous phase and the choice of organic solvent.

Analytical Characterization and Quality Control

Comprehensive analytical characterization is essential for confirming the identity and purity of (6-chloro-1H-indol-1-yl)acetic acid. Standard analytical methods include:

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

- Mass spectrometry for molecular weight determination and fragmentation pattern analysis

- Infrared (IR) spectroscopy for functional group identification

- High-performance liquid chromatography for purity assessment

- Melting point determination for compound identification

The compound has been characterized with specific physical properties including molecular weight (209.63 g/mol), melting point, and spectroscopic data that serve as reference standards for quality control [32] [33] [34].

For pharmaceutical applications, additional testing may be required including residual solvent analysis, heavy metal content, and microbiological testing to ensure compliance with regulatory standards.

Data Tables

| Synthesis Method | Starting Materials | Reaction Conditions | Temperature Range (°C) | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Classical Fischer Indole Synthesis | 6-chlorophenylhydrazine + ketones/aldehydes | Acidic conditions (HCl, H₂SO₄, ZnCl₂) | 150-250 | 60-85 | Well-established mechanism | Harsh conditions, side reactions |

| Alkylation of 6-chloroindole with chloroacetic acid | 6-chloroindole + chloroacetic acid | Basic conditions (NaOH, KOH) | 20-100 | 70-90 | High selectivity | Requires pre-formed indole |

| Direct acylation with chloroacetic acid | 6-chloroindole + chloroacetic acid | Lewis acid catalysis | 80-150 | 65-80 | Simple procedure | Limited substrate scope |

| Stepwise synthesis from chlorinated starting materials | 2-chloro-6-nitrotoluene derivatives | Multi-step reduction and cyclization | 80-120 | 47-63 | Scalable process | Multiple steps required |

| Reductive cyclization approach | Nitro compounds + reductive agents | Raney nickel, hydrazine hydrate | 15-30 | 38-45 | Mild conditions | Lower yields |

| Phase transfer catalysis method | Chloroindole derivatives + phase transfer catalyst | Toluene, NaOH, tetrabutylammonium salts | 20-70 | 55-75 | Efficient mixing | Catalyst recovery issues |

| Modern Approach | Key Features | Reaction Time | Energy Efficiency | Scalability | Green Chemistry Score |

|---|---|---|---|---|---|

| Microwave-assisted synthesis | Rapid heating, shorter reaction times | 10-30 minutes | High | Moderate | 7/10 |

| Flow chemistry | Precise temperature control, scalability | 0.1-10 seconds | Very High | Excellent | 9/10 |

| Multicomponent reactions (MCR) | One-pot synthesis, atom economy | 2-8 hours | Moderate | Good | 8/10 |

| Metal-catalyzed C-H activation | Direct functionalization | 4-12 hours | High | Good | 6/10 |

| Photocatalytic synthesis | Mild conditions, visible light | 6-24 hours | Very High | Moderate | 8/10 |

| Continuous flow Fischer synthesis | Automated, high throughput | Continuous | High | Excellent | 9/10 |

| Purification Method | Principle | Typical Solvents | Purity Achieved (%) | Recovery (%) | Scale |

|---|---|---|---|---|---|

| Recrystallization | Differential solubility | Ethanol, methanol, water | 95-99 | 80-90 | Gram to kilogram |

| Column chromatography | Adsorption/partition | Hexane, ethyl acetate, methanol | 90-98 | 70-85 | Milligram to gram |

| High-performance liquid chromatography (HPLC) | High-resolution separation | Acetonitrile, water, TFA | 98-99.5 | 85-95 | Analytical to preparative |

| Ion-exchange chromatography | Electrostatic interactions | Ammonium acetate buffers | 92-97 | 75-88 | Milligram to gram |

| Reverse-phase chromatography | Hydrophobic interactions | Methanol, water, organic modifiers | 95-99 | 80-92 | Analytical to preparative |

| Preparative thin-layer chromatography | Adsorption on silica | Various mobile phases | 90-95 | 60-80 | Milligram scale |

| Green Chemistry Principle | Implementation | Environmental Impact | Economic Benefit |

|---|---|---|---|

| Atom economy | Multicomponent reactions | Reduced waste generation | Lower raw material costs |

| Solvent reduction | Solvent-free conditions | Lower VOC emissions | Reduced solvent costs |

| Catalyst recycling | Heterogeneous catalysts | Decreased metal contamination | Catalyst reuse savings |

| Energy efficiency | Microwave heating | Reduced energy consumption | Energy cost reduction |

| Waste minimization | One-pot synthesis | Minimal byproduct formation | Waste disposal savings |

| Renewable feedstocks | Bio-based starting materials | Sustainable sourcing | Supply chain sustainability |

| Scale-up Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Challenges |

|---|---|---|---|---|

| Heat transfer | Rapid, uniform heating | Heat management systems | Heat exchangers | Hot spot formation |

| Mass transfer | Efficient mixing | Mechanical stirring | Industrial mixers | Incomplete mixing |

| Reaction kinetics | Controlled conditions | Temperature monitoring | Process control systems | Reaction control |

| Safety considerations | Fume hood ventilation | Enhanced safety protocols | Comprehensive safety systems | Hazardous material handling |

| Equipment requirements | Standard glassware | Specialized reactors | Continuous reactors | Equipment scaling |

| Quality control | Analytical methods | In-process monitoring | Automated QC systems | Consistent quality |